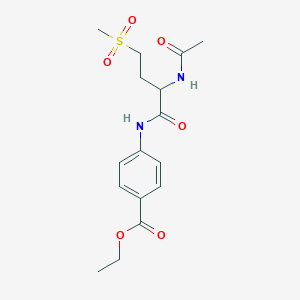

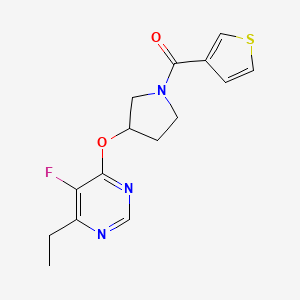

![molecular formula C19H20ClF2N3OS B2684907 N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1216753-83-1](/img/structure/B2684907.png)

N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride .Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their performance as corrosion inhibitors for carbon steel in 1 M HCl. The study revealed that these compounds offered enhanced stability and higher inhibition efficiencies against steel corrosion than previously reported benzothiazole inhibitors. The inhibitors were found to adsorb onto surfaces via both physical and chemical means, indicating the potential for N-(3-(dimethylamino)propyl)-2-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride to serve a similar function in corrosion inhibition applications (Hu et al., 2016).

Antitumor Activity

Research into benzothiazole derivatives has also shown promise in the field of cancer treatment. Racané et al. (2006) prepared novel derivatives of 6-amino-2-phenylbenzothiazole, which were evaluated for their cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma. The study highlighted the potential of these compounds to act as antitumor agents, suggesting that similar structures might exhibit antitumor properties (Racané et al., 2006).

Anti-inflammatory Activity

Lynch et al. (2006) explored the synthesis and activity of four compounds based on thiazole and thiazoline as nonsteroidal anti-inflammatory drugs. Among these, specific hydrochloride salts showed anti-inflammatory activity, indicating that benzothiazole derivatives could be developed into effective anti-inflammatory agents (Lynch et al., 2006).

Synthesis of Novel Chemical Structures

Roman (2013) utilized a ketonic Mannich base derived from a similar chemical structure for various alkylation and ring closure reactions to generate a diverse library of compounds. This research underlines the versatility of benzothiazole derivatives in synthesizing a wide range of chemical entities with potential applications in pharmaceuticals and materials science (Roman, 2013).

Mechanism of Action

Target of Action

Compounds like these often target specific enzymes or receptors in the body. For instance, some benzothiazole derivatives have been found to inhibit cyclooxygenase enzymes (COX-1 and COX-2) .

Mode of Action

These compounds may interact with their targets by binding to the active site, thereby inhibiting the function of the enzyme or receptor. This interaction often involves the formation of hydrogen bonds or other types of intermolecular forces .

Biochemical Pathways

The inhibition of specific enzymes or receptors can affect various biochemical pathways. For example, the inhibition of COX enzymes can disrupt the synthesis of prostaglandins, which are involved in inflammation and pain responses .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. For instance, if the compound inhibits COX enzymes, it could potentially reduce inflammation and pain .

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-2-fluoro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-5-11-24(18(25)14-6-3-4-7-15(14)21)19-22-16-9-8-13(20)12-17(16)26-19;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJFSOLVLWBDMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClF2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

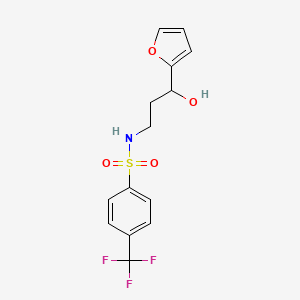

![(7-Azabicyclo[2.2.1]heptan-1-YL)methanol hcl](/img/structure/B2684825.png)

![N-[2-(2-Chloro-3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2684826.png)

![1-(2-Chlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2684830.png)

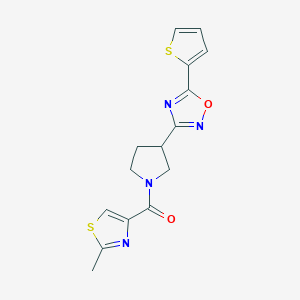

![(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2684835.png)

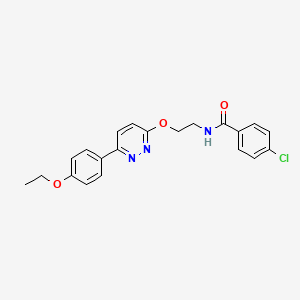

![2-(4-methylphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2684837.png)

![(2E)-2-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidenehydrazinylidene]-1,2-diphenylethanone](/img/structure/B2684838.png)

![3-[2-(Dimethylsulfamoylamino)ethyl]-1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazole](/img/structure/B2684840.png)